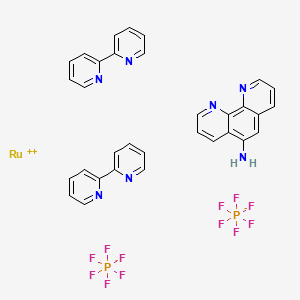

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

Vue d'ensemble

Description

Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium(II) is a complex that has been functionalized with gold nanoparticles to exhibit electrochemiluminescence activity . This complex has potential applications in bioanalysis .

Synthesis Analysis

The complex was synthesized using a simple one-pot method. The process involved the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium complex . This resulted in ruthenium(II)-functionalized gold nanoparticles with electrochemiluminescence activity .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this complex involves the reduction of HAuCl4 with NaBH4. This reaction takes place in the presence of the ruthenium complex .Physical And Chemical Properties Analysis

The complex is an orange to brown powder or crystalline solid . It has a molecular weight of 859.56 .Applications De Recherche Scientifique

Electrochemiluminescence

This compound has been used in the synthesis of functionalized gold nanoparticles with electrochemiluminescence activity . This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 in the presence of the compound . This application has great potential in bioanalysis .

Biological Buffer

The compound has been examined as an alternative, non-toxic co-reactant for the electrogenerated chemiluminescence (ECL) of tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) . This makes it very attractive as a “multi-tasking” reagent, serving not only as co-reactants, but also fulfilling the roles of pH buffer and supporting electrolyte within an aqueous environment .

Light Emitting Electrochemical Cell (LEEC) Devices

Ru(bpy)3(PF6)2, a similar compound, has been used as a conjugating polymer in the development of light emitting electrochemical cell based devices such as light emitting diodes (LEDs) .

OLED/Sensor Research

The compound is also used as a high-efficiency triplet emitter for OLED/Sensor research .

Mécanisme D'action

Target of Action

The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is functionalized onto these nanoparticles, which then exhibit electrochemiluminescence activity .

Mode of Action

Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its target, the gold nanoparticles, through a process known as functionalization . This involves the compound being synthesized onto the nanoparticles via a simple one-pot method, which involves the reduction of HAuCl4 with NaBH4 .

Biochemical Pathways

The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the electrochemiluminescence pathway . This pathway is initiated by the functionalization of the compound onto the gold nanoparticles, which then exhibit electrochemiluminescence activity .

Pharmacokinetics

The compound is synthesized onto gold nanoparticles, suggesting that its bioavailability may be influenced by the properties of these nanoparticles .

Result of Action

The result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the production of functionalized gold nanoparticles with electrochemiluminescence activity . This activity is of great potential for application in bioanalysis .

Action Environment

The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by the environment in which it is synthesized. The synthesis process involves the reduction of HAuCl4 with NaBH4, and the pH of the mixture is adjusted to 12 by NaOH . Therefore, the pH and the presence of reducing agents can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propriétés

IUPAC Name |

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMCXKCYXQNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N7P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477241 | |

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) | |

CAS RN |

84537-86-0 | |

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)

![5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1625613.png)

![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)